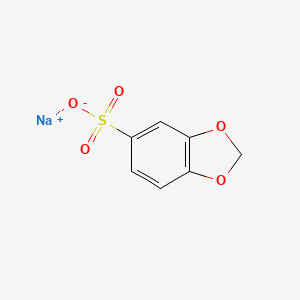

Sodium 1,3-benzodioxole-5-sulphonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

97337-81-0 |

|---|---|

Molecular Formula |

C7H5NaO5S |

Molecular Weight |

224.17 g/mol |

IUPAC Name |

sodium;1,3-benzodioxole-5-sulfonate |

InChI |

InChI=1S/C7H6O5S.Na/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 |

InChI Key |

IUCZVTJTCOCKTN-UHFFFAOYSA-M |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 1,3 Benzodioxole 5 Sulphonate and Analogues

Direct Functionalization Approaches to the 1,3-Benzodioxole (B145889) Ring System

Direct functionalization of the 1,3-benzodioxole ring is a primary strategy for introducing the sulfonate group. This typically involves electrophilic aromatic substitution, where the electron-rich nature of the benzodioxole system directs incoming electrophiles to specific positions.

Sulfonation Reactions of Substituted Benzodioxoles

The direct sulfonation of 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene) can be achieved using standard sulfonating agents. This reaction is a classic example of electrophilic aromatic substitution. nih.gov Research has confirmed that the sulfonation of 1,2-(methylenedioxy)benzene in concentrated sulfuric acid is a viable synthetic route. researchgate.net The methylenedioxy group (-O-CH₂-O-) is an ortho, para-directing group, meaning it activates the aromatic ring and directs the incoming electrophile (SO₃ or its equivalent) to the positions adjacent (ortho) or opposite (para) to it. In the case of 1,3-benzodioxole, the 5-position is electronically and sterically favored for substitution.

The reaction typically proceeds by treating 1,3-benzodioxole with concentrated sulfuric acid or fuming sulfuric acid (oleum). docbrown.infogoogle.comechemi.comquora.com The electrophile, sulfur trioxide (SO₃), attacks the aromatic ring to form a resonance-stabilized carbocation intermediate, which then loses a proton to yield 1,3-benzodioxole-5-sulfonic acid. The reaction is reversible and can be influenced by factors such as temperature and the concentration of the acid. nih.gov

| Reagent | Conditions | Product |

| Concentrated H₂SO₄ | Heating | 1,3-Benzodioxole-5-sulfonic acid |

| Fuming H₂SO₄ (Oleum) | Room Temperature | 1,3-Benzodioxole-5-sulfonic acid |

Halogenation and Subsequent Sulfonate Formation

An alternative two-step approach involves the initial halogenation of the 1,3-benzodioxole ring, followed by the replacement of the halogen with a sulfonate group.

First, 1,3-benzodioxole can be halogenated, for instance, via bromination, to produce 5-bromo-1,3-benzodioxole. researchgate.netsemanticscholar.orgacs.org This reaction is also an electrophilic aromatic substitution, where bromine, often in the presence of a catalyst, is introduced at the 5-position.

The subsequent conversion of the aryl halide (e.g., 5-bromo-1,3-benzodioxole) to a sulfonate is more complex than direct sulfonation. Simple nucleophilic aromatic substitution of an unactivated aryl halide is typically difficult. google.com However, transition metal-catalyzed cross-coupling reactions provide a modern and effective solution. Copper-catalyzed methods have been developed for the coupling of aryl halides with sulfite (B76179) or sulfinate salts. nih.govnih.govresearchgate.net For example, 5-bromo-1,3-benzodioxole can be reacted with sodium sulfite (Na₂SO₃) in the presence of a copper catalyst to yield the desired sodium 1,3-benzodioxole-5-sulphonate. This type of reaction often requires specific ligands and reaction conditions to proceed efficiently. nih.govnih.gov

| Step | Reactants | Catalyst/Conditions | Intermediate/Product |

| 1. Halogenation | 1,3-Benzodioxole, Bromine | Acetic Acid | 5-Bromo-1,3-benzodioxole |

| 2. Sulfonation | 5-Bromo-1,3-benzodioxole, Sodium Sulfite | Copper(I) salt, Ligand, Heat | This compound |

Preparation of 1,3-Benzodioxole-5-Sulfonyl Halides as Precursors

A widely used and versatile method for synthesizing sulfonates involves the preparation of a more reactive intermediate, the sulfonyl halide. 1,3-Benzodioxole-5-sulfonyl chloride is the most common precursor in this class.

Synthesis of 1,3-Benzodioxole-5-Sulfonyl Chloride

The direct chlorosulfonation of 1,3-benzodioxole is an effective method for synthesizing 1,3-benzodioxole-5-sulfonyl chloride. This reaction utilizes chlorosulfonic acid (ClSO₃H) as the reagent. docbrown.info Chlorosulfonic acid is a powerful electrophile that reacts readily with activated aromatic rings. docbrown.info

The procedure generally involves the slow, portion-wise addition of 1,3-benzodioxole to a cooled, stirred excess of chlorosulfonic acid. The reaction is highly exothermic and generates hydrogen chloride gas as a byproduct. To moderate the reaction, an inert solvent such as chloroform or dichloromethane can be used. docbrown.info The reaction mixture is typically stirred at a low temperature (e.g., -10 to 0 °C) before being allowed to warm to room temperature to ensure the completion of the reaction. The product, 1,3-benzodioxole-5-sulfonyl chloride, is then isolated by carefully pouring the reaction mixture onto crushed ice, causing the water-insoluble sulfonyl chloride to precipitate.

| Reactant | Reagent | Conditions | Product |

| 1,3-Benzodioxole | Chlorosulfonic Acid (excess) | Low temperature (-10 to 0 °C), optional inert solvent | 1,3-Benzodioxole-5-sulfonyl chloride |

Conversion of Sulfonyl Halides to Sulfonic Acids and Salts

Once prepared, 1,3-benzodioxole-5-sulfonyl chloride is readily converted to the corresponding sodium sulfonate salt. This is typically achieved through alkaline hydrolysis. The sulfonyl chloride is treated with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion.

The reaction is generally rapid and exothermic. Careful control of the temperature is necessary to avoid unwanted side reactions. The resulting product of this hydrolysis is an aqueous solution of this compound and sodium chloride. The desired sulfonate can then be isolated, often by salting out or crystallization.

Conversion of Sulfonic Acids and Esters to this compound

The final step in many of these synthetic pathways is the conversion of an intermediate sulfonic acid or sulfonate ester into the target sodium salt.

If the synthetic route produces 1,3-benzodioxole-5-sulfonic acid (as in direct sulfonation), it can be converted to its sodium salt through a simple acid-base neutralization reaction. The sulfonic acid is treated with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is typically performed in an aqueous solution, and the resulting sodium sulfonate salt can be isolated by evaporation of the water or by precipitation.

Similarly, a sulfonate ester, such as methyl 1,3-benzodioxole-5-sulfonate, can be converted to the sodium salt via saponification. This involves hydrolysis of the ester under basic conditions, typically by heating with aqueous sodium hydroxide. The reaction cleaves the ester bond, yielding the sodium sulfonate salt and the corresponding alcohol (e.g., methanol).

Neutralization and Salt Formation with Sodium Bases

The direct and most straightforward method for the preparation of this compound involves the acid-base neutralization of its corresponding sulfonic acid. This reaction is a fundamental process in organic chemistry where a weak acid, 1,3-benzodioxole-5-sulfonic acid, reacts with a strong sodium base. youtube.com

The process typically involves dissolving 1,3-benzodioxole-5-sulfonic acid in a suitable solvent, often water or an alcohol, followed by the stoichiometric addition of a sodium base. Common bases used for this purpose include sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃). The reaction proceeds via the transfer of a proton (H⁺) from the sulfonic acid group (-SO₃H) to the hydroxide ion (OH⁻) or carbonate ion (CO₃²⁻), forming water and the sodium sulfonate salt. youtube.com

The general reaction can be represented as: C₇H₆O₅S + NaOH → C₇H₅NaO₅S + H₂O

The resulting salt, this compound, is typically isolated by evaporation of the solvent or by precipitation upon addition of a less polar co-solvent. The purity of the final product can be ascertained through standard analytical techniques such as spectroscopy and elemental analysis. The pH of the reaction mixture is carefully controlled, often maintained between 7 and 8, to ensure complete salt formation. researchgate.net

| Reactant | Base | Product | Byproduct |

| 1,3-Benzodioxole-5-sulfonic acid | Sodium Hydroxide (NaOH) | This compound | Water (H₂O) |

| 1,3-Benzodioxole-5-sulfonic acid | Sodium Carbonate (Na₂CO₃) | This compound | Sodium Bicarbonate (NaHCO₃) / Carbon Dioxide (CO₂) and Water (H₂O) |

| 1,3-Benzodioxole-5-sulfonic acid | Sodium Bicarbonate (NaHCO₃) | This compound | Carbonic Acid (H₂CO₃) → Carbon Dioxide (CO₂) and Water (H₂O) |

Trans-Sulfonation Reactions

Aromatic sulfonation is a reversible reaction, a characteristic that distinguishes it from many other electrophilic aromatic substitutions. wikipedia.org This reversibility allows for the migration of a sulfonyl group from one aromatic position to another or between different aromatic molecules under specific conditions, a process that can be described as trans-sulfonation. The direction of the sulfonation is influenced by reaction conditions such as temperature and acid concentration. Sulfonation occurs in concentrated acidic environments, while desulfonation is favored in dilute, hot aqueous acid. wikipedia.org

In the context of 1,3-benzodioxole derivatives, a sulfonyl group could potentially be introduced or transferred by heating the benzodioxole substrate with a sulfonated aromatic compound that can act as a sulfonyl group donor. The equilibrium of the reaction is driven by the relative stability of the starting materials and products. For instance, a less stable arylsulfonic acid can transfer its sulfonic acid group to a more reactive aromatic ring like 1,3-benzodioxole. This method, while less common than direct sulfonation, offers a potential pathway for the synthesis of specific isomers that might be difficult to obtain through direct electrophilic substitution.

Advanced Synthetic Strategies for Complex 1,3-Benzodioxole Derivatives Featuring Sulfonate Moieties

Modern synthetic chemistry offers sophisticated tools for the construction of complex molecules. These advanced strategies enable precise control over chemical reactions, allowing for the synthesis of highly functionalized 1,3-benzodioxole derivatives containing sulfonate groups with high efficiency and selectivity.

Chemo- and Regioselective Functionalization Approaches

The synthesis of complex 1,3-benzodioxole derivatives often requires methods that can selectively modify one part of the molecule without affecting other functional groups (chemoselectivity) and at a specific position (regioselectivity).

Recent advances have focused on transition-metal-catalyzed reactions, such as those using palladium, to achieve selective C-H bond functionalization. nih.gov For example, palladium-catalyzed regioselective C-H bond allylic alkylation of phenols with 1,3-dienes demonstrates precise reactivity at the ortho position. nih.gov Similar strategies could be envisioned for the functionalization of the 1,3-benzodioxole ring system. By choosing the appropriate directing group and catalytic system, it is possible to introduce various substituents at specific positions on the aromatic ring before or after the introduction of the sulfonate moiety.

Furthermore, methods for the direct functionalization of heterocyclic rings that avoid harsh acidic or basic conditions, which could degrade the isoxazole ring, have been developed. mdpi.com These often involve transition metal catalysts. mdpi.com Such approaches are valuable for the chemo- and regioselective synthesis of complex benzodioxole sulfonates, allowing for the late-stage introduction of functional groups. domainex.co.uk Theoretical calculations can also support experimental findings to understand the observed regioselectivity and chemical reactivity. rsc.org

Multi-Component Reactions Incorporating Benzodioxole and Sulfonyl Fragments

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains atoms from all the starting materials. mdpi.comnih.gov These reactions are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

For the synthesis of complex benzodioxole derivatives with sulfonyl groups, MCRs can be designed to incorporate both the benzodioxole scaffold and a sulfonyl-containing reactant. For instance, a reaction could involve a benzodioxole-derived aldehyde, an amine, and a sulfonyl-containing component. The development of new MCRs is an active area of research, with high-throughput screening methodologies being used to discover novel transformations. researchgate.net Copper-catalyzed three-component reactions of aromatic ketones, sodium sulfinates, and azides have been reported for the synthesis of 4-sulfonyl-1,2,3-triazoles, demonstrating the feasibility of incorporating sulfonyl groups in MCRs. nih.gov

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 (+ more) | Potential Product Class |

| Ugi Reaction | Benzodioxole aldehyde/ketone | Amine | Isocyanide | Carboxylic Acid |

| Povarov Reaction | Benzodioxole-derived aniline (B41778) | Alkene | Aldehyde | Tetrahydroquinoline derivative of benzodioxole |

| Hantzsch Dihydropyridine Synthesis | Benzodioxole aldehyde | β-Ketoester (x2) | Ammonia (B1221849) | Dihydropyridine derivative of benzodioxole |

Photoredox-Catalyzed Sulfonylative Transformations

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis. nih.gov This methodology utilizes light-absorbing catalysts to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. domainex.co.uk

In the context of synthesizing sulfonyl-containing compounds, photoredox catalysis offers innovative pathways. For example, a versatile three-component sulfonylation of diaryliodonium salts with DABSO (a source of SO₂) and silyl enolates has been developed. nih.gov This reaction proceeds through a radical process involving the insertion of sulfur dioxide. nih.gov An aryl radical is generated from the diaryliodonium salt, which is then trapped by SO₂ to form a sulfonyl radical intermediate. nih.gov This intermediate can then react with other components to form the final sulfonated product.

These photoredox-catalyzed methods are characterized by their broad substrate scope and tolerance of various functional groups, making them suitable for the late-stage functionalization of complex molecules. domainex.co.ukresearchgate.net Such strategies could be adapted for the synthesis of sulfonated 1,3-benzodioxole derivatives by employing a benzodioxole-containing starting material, such as a diaryliodonium salt or an olefinic carbonyl. nih.govrsc.org The use of visible light as a renewable energy source adds to the green credentials of these synthetic approaches. nih.gov

Spectroscopic and Structural Elucidation of Sodium 1,3 Benzodioxole 5 Sulphonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For sodium 1,3-benzodioxole-5-sulphonate, ¹H and ¹³C NMR are fundamental for characterizing the core structure, while ¹⁹F NMR is essential for analyzing its fluorinated analogues.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the benzodioxole ring system. The chemical shifts are influenced by the electron-donating effect of the methylenedioxy group and the electron-withdrawing nature of the sulfonate group.

Based on the analysis of related 1,3-benzodioxole (B145889) derivatives, the aromatic protons are expected to appear as a set of coupled multiplets in the aromatic region of the spectrum. chemicalbook.comspectrabase.comchemicalbook.com The methylene (B1212753) protons of the dioxole ring typically present as a singlet further upfield. The exact chemical shifts can be estimated by considering the additive effects of the substituents on the benzene (B151609) ring. For the parent 1,3-benzodioxole, the aromatic protons appear around 6.8 ppm and the methylene protons at approximately 5.9 ppm. chemicalbook.com The introduction of a sulfonate group at the 5-position is expected to deshield the adjacent aromatic protons.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.2 - 7.4 | d |

| H-6 | 7.1 - 7.3 | dd |

| H-7 | 6.8 - 7.0 | d |

| -OCH₂O- | 5.9 - 6.1 | s |

Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic carbons, the methylene carbon of the dioxole ring, and the carbon bearing the sulfonate group.

The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the methylenedioxy and sulfonate groups. The carbon atom directly attached to the sulfonate group (C-5) is expected to be significantly deshielded. The parent 1,3-benzodioxole shows aromatic carbon signals in the range of 108-148 ppm and a methylene carbon signal around 101 ppm. chemicalbook.com The influence of a sulfonate group can be inferred from data on compounds like sodium benzenesulfonate (B1194179). researchgate.net

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-S) | 140 - 145 |

| C-2 | 108 - 112 |

| C-3 | 120 - 125 |

| C-3a | 147 - 150 |

| C-4 | 107 - 110 |

| C-7a | 148 - 152 |

| -OCH₂O- | 101 - 103 |

Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary. organicchemistrydata.orgmdpi.comdocbrown.info

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govrsc.orgnih.gov For fluorinated derivatives of this compound, the ¹⁹F NMR chemical shifts would be highly sensitive to the position of the fluorine atom on the aromatic ring and the presence of other substituents.

The chemical shift of a fluorine atom attached to an aromatic ring is influenced by the electronic environment. Electron-donating groups tend to shield the fluorine nucleus, resulting in a more upfield chemical shift, while electron-withdrawing groups cause deshielding and a downfield shift. researchgate.net The analysis of ¹⁹F NMR spectra, often in conjunction with ¹H and ¹³C NMR, allows for unambiguous structure elucidation of fluorinated molecules, even in complex mixtures. nih.govresearchgate.net The coupling constants between fluorine and adjacent protons (JHF) and carbons (JCF) provide additional structural information. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Characterization

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key expected vibrational modes include the symmetric and asymmetric stretching vibrations of the sulfonate group (SO₃), the C-O-C stretches of the dioxole ring, the aromatic C-H and C=C stretching vibrations, and the CH₂ stretches of the methylene group. The strong absorptions of the sulfonate group are typically observed in the regions of 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹. orientjchem.orgresearchgate.net The characteristic bands for the 1,3-benzodioxole moiety include C-O-C stretching around 1250 cm⁻¹ and 1040 cm⁻¹, and aromatic C=C stretching in the 1450-1600 cm⁻¹ region. orientjchem.orgchemicalbook.comresearchgate.net

Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch (-OCH₂O-) |

| 1600 - 1450 | Aromatic C=C stretch |

| 1250 - 1230 | Asymmetric C-O-C stretch |

| 1180 - 1150 | Asymmetric SO₃ stretch |

| 1070 - 1030 | Symmetric SO₃ stretch |

| 1040 - 1020 | Symmetric C-O-C stretch |

Note: These are predicted values based on data from analogous compounds.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For this compound, Raman spectroscopy can provide further structural confirmation.

The Raman spectrum is expected to show strong signals for the aromatic ring breathing modes and the symmetric vibrations of the sulfonate group. The C-H stretching vibrations of the aromatic ring and the methylene group will also be present. Analysis of Raman spectra of similar sulfonated aromatic compounds and benzodioxole derivatives can aid in the assignment of the observed bands. orientjchem.orgchemicalbook.comchemicalbook.com For instance, the symmetric SO₃ stretching vibration, which is also IR active, often gives a strong and sharp band in the Raman spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound by measuring its mass with very high precision. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers can achieve mass accuracies in the low parts-per-million (ppm) range. For this compound, HRMS would be employed to confirm its elemental composition. The theoretical exact mass of the anionic component, 1,3-benzodioxole-5-sulfonate, is calculated, and the experimentally measured mass is compared. A close match between the theoretical and experimental values provides strong evidence for the assigned chemical formula.

Table 1: Illustrative HRMS Data for the 1,3-Benzodioxole-5-sulphonate Anion

| Parameter | Value |

| Chemical Formula | C₇H₅O₅S⁻ |

| Theoretical Exact Mass | 200.9812 amu |

| Observed Mass (Hypothetical) | 200.9815 amu |

| Mass Accuracy (Hypothetical) | 1.5 ppm |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of non-volatile and polar compounds like this compound. In a typical LC-MS analysis, the compound is first separated from impurities on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, which provides mass information for the separated components. This allows for both the confirmation of the identity of the main compound and the assessment of its purity by detecting and identifying any related substances or impurities. The retention time from the LC provides an additional layer of identification.

Table 2: Hypothetical LC-MS Purity Analysis of a this compound Sample

| Retention Time (min) | Observed m/z | Proposed Identity | Purity (%) |

| 5.2 | 200.98 | 1,3-Benzodioxole-5-sulphonate | 99.5 |

| 3.8 | 184.99 | Isomeric Impurity | 0.3 |

| 6.1 | 214.99 | Related Substance | 0.2 |

While this compound itself is a non-volatile salt, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for analyzing its more volatile derivatives or potential degradation products. For instance, if the compound were to undergo desulfonation or other degradation pathways that result in more volatile fragments, GC-MS could be used to separate and identify these species. Furthermore, chemical derivatization could be employed to convert the non-volatile sulfonate into a more volatile derivative suitable for GC-MS analysis. This approach can provide complementary structural information and a more comprehensive understanding of the compound's stability and degradation profile.

X-ray Diffraction (XRD) Methods for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the absolute structure of a molecule. This technique requires the growth of a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision. An SC-XRD analysis of this compound would provide unambiguous data on the bond lengths and angles of the benzodioxole ring and the sulfonate group, as well as the coordination environment of the sodium cation and the intermolecular interactions governing the crystal packing.

Table 3: Representative Bond Lengths and Angles for a Benzodioxole Moiety (Illustrative)

| Parameter | Typical Value |

| C-O Bond Length | 1.36 Å |

| C-S Bond Length | 1.77 Å |

| S-O Bond Length | 1.45 Å |

| O-C-O Bond Angle | 109.5° |

| O-S-O Bond Angle | 113.0° |

In cases where growing single crystals of sufficient size for SC-XRD is challenging, Micro-Electron Diffraction (MicroED) offers a powerful alternative. This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals, which are often much easier to obtain. MicroED utilizes a beam of electrons instead of X-rays to generate diffraction data from the crystalline sample. For a compound like this compound, if only microcrystalline powders are available, MicroED could be the key to unlocking its solid-state structure, providing the same level of detailed geometric information as SC-XRD.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a sulfonated aromatic compound such as this compound, these techniques are ideally suited to resolve the main compound from starting materials, by-products, and isomeric impurities that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation and quantification of various compounds. researchgate.net For anionic surfactants like this compound, reversed-phase HPLC is a common and effective approach. thermofisher.com

In a typical reversed-phase HPLC setup for this analysis, a non-polar stationary phase, such as a C18 or C8 column, would be employed. The separation is then achieved by using a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is gradually increased, is generally preferred to ensure the efficient elution of both polar and non-polar impurities.

The detection of this compound can be readily achieved using a UV detector, as the benzodioxole ring system contains a chromophore that absorbs UV light. For instances where impurities lack a chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be utilized. thermofisher.comlcms.cz

A hypothetical HPLC method for the purity analysis of this compound is detailed in the table below. This method is based on common practices for the analysis of similar aromatic sulfonates.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

This method would be expected to separate the main peak of this compound from potential non-polar impurities and by-products from the sulfonation process.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and significantly faster analysis times compared to traditional HPLC.

The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency of UPLC makes it particularly well-suited for resolving closely related isomers. In the synthesis of this compound, there is a possibility of forming other positional isomers of the sulfonate group on the aromatic ring. UPLC's high resolving power would be critical in separating and quantifying these isomeric impurities.

A UPLC method for the isomeric analysis of this compound would likely employ a similar reversed-phase approach as HPLC but with a shorter column and a faster gradient, taking advantage of the capabilities of the UPLC system.

Table 2: Representative UPLC Method Parameters for Isomeric Analysis

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 80% B in 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detection | UV at 254 nm |

The data obtained from these chromatographic methods are crucial for ensuring the quality and consistency of this compound for its intended applications. The retention time of the main peak serves to identify the compound, while the area of the peak is used for quantification. The presence of other peaks would indicate impurities, which can be identified and quantified relative to the main compound.

Computational Chemistry and Theoretical Studies of Sodium 1,3 Benzodioxole 5 Sulphonate and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic properties of organic molecules. DFT calculations can predict a wide range of properties, from the distribution of electrons within a molecule to the energetics of chemical reactions.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are frequently used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

In a study of diaminopyrimidine sulfonate derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to determine the HOMO and LUMO energies. nih.gov For 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate, the HOMO energy was calculated to be -6.174 eV and the LUMO energy was -1.976 eV, resulting in a HOMO-LUMO gap of 4.198 eV. nih.gov For a related methylbenzene sulfonate derivative, the HOMO and LUMO energies were -6.004 eV and -1.337 eV, respectively, with an energy gap of 4.667 eV. nih.gov These values indicate significant electronic stability. It is reasonable to expect that Sodium 1,3-benzodioxole-5-sulphonate would exhibit a similarly large HOMO-LUMO gap, characteristic of a stable aromatic compound.

The electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, can also be determined. For aromatic sulfonates, the sulfonate group (SO₃⁻) is a region of high negative potential, making it a likely site for interaction with cations like Na⁺ and a center for nucleophilic attack. Conversely, the aromatic ring, particularly the hydrogen atoms, would exhibit positive potential, indicating sites susceptible to electrophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations for Analogous Sulfonate Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate | -6.174 | -1.976 | 4.198 | nih.gov |

| 2,6-diaminopyrimidin-4-yl-4-methylbenzenesulfonate | -6.004 | -1.337 | 4.667 | nih.gov |

This table presents data from analogous compounds to illustrate the typical range of frontier molecular orbital energies for benzodioxole and sulfonate-containing molecules.

DFT is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed mechanistic understanding of how a reaction proceeds.

The synthesis of this compound typically involves the sulfonation of 1,3-benzodioxole (B145889). The mechanism for aromatic sulfonation is a well-studied electrophilic aromatic substitution reaction. youtube.com Computational studies on the sulfonation of similar aromatic systems can shed light on this process. For instance, the sulfonation of polybenzoxazine fibers has been described as an electrophilic-based, first-type substitution mechanism where a sulfonic acid group attaches to the aromatic structure. rsc.org

A detailed DFT study on the esterification of benzenesulfonic acid with methanol (B129727) explored several possible reaction mechanisms, including addition-elimination and Sₙ2 pathways. rsc.orgrsc.org By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, the study concluded that a neutral addition-elimination pathway was unlikely due to a very high energy barrier for the formation of a pentacoordinate sulfur intermediate. rsc.org Instead, an Sₙ1 pathway through a sulfonylium cation intermediate was found to have a low activation barrier. rsc.org Such mechanistic insights are crucial for optimizing reaction conditions and understanding potential side reactions. A similar approach could be applied to model the sulfonation of 1,3-benzodioxole to elucidate the most favorable reaction pathway and the role of the acid catalyst.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectrum with the experimental spectrum, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved. This correlation is a powerful method for structural confirmation.

A computational study of 4,4'-sulfonyldiphenol (B7728063) (Bisphenol S) used DFT to analyze its vibrational spectra. researchgate.net Similarly, a study on caffeine (B1668208) demonstrated that anharmonic quantum chemical calculations could accurately reproduce the experimental near-infrared (NIR) spectrum, allowing for a detailed interpretation of complex spectral features, including overtones and combination bands. mdpi.com For this compound, one would expect characteristic vibrational modes associated with the sulfonate group (S=O and S-O stretching), the benzodioxole ring (C-H stretching, C=C aromatic stretching, and C-O-C stretching of the dioxole ring), and the coupling between these functional groups. Comparing calculated frequencies with experimental data would provide a definitive assignment of its IR and Raman spectra.

Semiempirical Computational Methods in Material Science Applications

Semiempirical quantum chemistry methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgnih.gov These methods are significantly faster than ab initio methods like DFT, making them suitable for studying large molecules and molecular systems, which is particularly relevant in material science. wikipedia.orgnumberanalytics.com

While less accurate than DFT for electronic properties, semiempirical methods can provide reliable predictions of geometries, heats of formation, and other properties for a wide range of organic molecules. numberanalytics.com Their computational efficiency allows for the screening of large numbers of molecules to identify candidates with desired properties for material science applications. For example, these methods could be used to predict the bulk properties of materials derived from benzodioxole sulfonates, such as polymers or self-assembled monolayers. Although specific applications of semiempirical methods to this compound are not documented, their utility in organic materials research suggests they would be a viable approach for preliminary computational screening of related systems.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of Benzodioxole Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This is followed by molecular dynamics (MD) simulations, which provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. These methods are central to drug discovery and design.

The 1,3-benzodioxole scaffold is present in numerous biologically active compounds, and its derivatives have been the subject of many molecular docking studies. For example, benzodioxole-grafted spirooxindole derivatives have been synthesized and evaluated as anti-diabetic agents. nih.govrsc.org Molecular docking simulations predicted one such derivative, compound 6i, to be a potent inhibitor of α-glucosidase and α-amylase, with binding affinities of -10.1 and -8.9 kcal/mol, respectively. nih.gov Another study investigated 1,3-benzodioxole-tagged dacarbazine (B1669748) derivatives as potential anticancer agents targeting tubulin. pku.edu.cn

While there are no specific molecular docking studies focused on this compound, the extensive research on its analogues highlights the potential of the benzodioxole scaffold to interact with biological targets. The presence of the sulfonate group would add a significant polar and charged moiety, which could form strong electrostatic and hydrogen bond interactions with amino acid residues in a protein's active site. Docking studies could be employed to explore the potential biological targets of this compound and guide the design of new derivatives with enhanced biological activity.

Table 2: Representative Molecular Docking Results for Benzodioxole Derivatives

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Benzodioxole grafted spirooxindole (6i) | α-glucosidase | -10.1 | nih.gov |

| Benzodioxole grafted spirooxindole (6i) | α-amylase | -8.9 | nih.gov |

This table showcases the potential of benzodioxole derivatives to exhibit strong binding affinities to various biological targets as predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Benzodioxole-Based Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors (which numerically represent the chemical structure) and an experimentally measured property. nih.gov

QSAR/QSPR models are widely used in medicinal chemistry and environmental science to predict the activity, toxicity, or properties of new or untested chemicals, thereby reducing the need for extensive experimental work. nih.govfrontiersin.org The development of these models often involves calculating a wide range of descriptors, including constitutional, topological, geometric, and electronic descriptors.

Several QSAR studies have been performed on scaffolds related to benzodioxole. For instance, a QSAR study on sulfur-containing thiourea (B124793) and sulfonamide derivatives identified key molecular properties—such as mass, polarizability, and van der Waals volume—that are crucial for their anticancer activities. nih.gov Another study developed QSAR models for the toxicity of various aromatic compounds to aquatic organisms. nih.gov For benzodioxole-based scaffolds, a QSAR or QSPR model could be developed to predict properties such as solubility, bioavailability, or a specific biological activity. By training a model on a dataset of benzodioxole derivatives with known properties, it would be possible to predict the properties of novel analogues, including derivatives of this compound, and to guide the synthesis of compounds with optimized characteristics.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-benzodioxole |

| Sodium dodecylbenzene (B1670861) sulfonate |

| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate |

| 2,6-diaminopyrimidin-4-yl-4-methylbenzenesulfonate |

| Benzenesulfonic acid |

| 4,4'-sulfonyldiphenol (Bisphenol S) |

| Caffeine |

| Spirooxindole |

| Dacarbazine |

| Tubulin |

| α-glucosidase |

| α-amylase |

| Thiourea |

In Silico Prediction of Chemical Stability and Reactivity Profiles

The prediction of chemical stability and reactivity of this compound and its analogues can be effectively achieved through computational chemistry, primarily employing quantum chemical calculations. These theoretical investigations provide deep insights into the electronic structure and molecular properties that govern the compound's behavior in chemical reactions.

Density Functional Theory (DFT) is a prominent method utilized for these predictions. By calculating various molecular descriptors, a comprehensive profile of the molecule's stability and reactivity can be established. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other global reactivity descriptors.

Theoretical studies on analogous 1,3-benzodioxole derivatives have demonstrated that these molecules' reactivity and stability are significantly influenced by their electronic properties. researchgate.netmdpi.com For instance, the HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency. A smaller HOMO-LUMO energy gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com

In the case of sulfonated aromatic compounds, quantum chemical calculations can elucidate the effect of the sulfonate group on the electronic distribution of the benzodioxole ring system. nih.gov The sulfonate group, being strongly electron-withdrawing, is expected to lower both the HOMO and LUMO energy levels of the parent 1,3-benzodioxole structure. This would influence the molecule's susceptibility to electrophilic and nucleophilic attack.

The stability of the 1,3-benzodioxole ring itself has been a subject of computational analysis. Studies on various derivatives have explored the planarity of the ring system and the conformational flexibility of substituents. researchgate.netnih.gov These structural parameters are crucial for understanding how the molecule might interact with other chemical species.

Research Applications of Sodium 1,3 Benzodioxole 5 Sulphonate and Its Derivatives in Advanced Chemical Synthesis

Precursors in the Synthesis of Complex Organic Molecules

The 1,3-benzodioxole (B145889) ring system is a common structural motif found in numerous natural products and pharmacologically active compounds. worldresearchersassociations.comchemicalbook.com Consequently, derivatives of sodium 1,3-benzodioxole-5-sulphonate serve as versatile starting materials for the construction of more complex molecular architectures. The inherent reactivity of the aromatic ring, coupled with the directing effects of its substituents, allows for a wide range of chemical transformations.

The 1,3-benzodioxole nucleus is a key pharmacophore that has been incorporated into a multitude of heterocyclic compounds exhibiting significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com Researchers have extensively used benzodioxole derivatives as foundational building blocks to synthesize novel heterocyclic systems.

One prominent synthetic strategy involves multi-step sequences starting from functionalized 1,3-benzodioxoles. For instance, (6-bromobenzo[d] nih.govresearchgate.netdioxol-5-yl)methanol can be converted into an azide (B81097) derivative. worldresearchersassociations.com This intermediate subsequently undergoes a Huisgen 1,3-dipolar cycloaddition, a "click reaction," with various alkynes to form 1,2,3-triazole rings. The resulting bromo-substituted benzodioxole-triazole can then be subjected to Suzuki-Miyaura coupling reactions with a range of boronic acids, leading to a diverse library of substituted heterocyclic compounds with high yields (33-89%). worldresearchersassociations.com

Another approach involves the synthesis of benzodioxole carboxamides. Starting from 2-(benzo[d] nih.govresearchgate.netdioxol-5-yl)acetic acid or benzo[d] nih.govresearchgate.netdioxole-5-carboxylic acid, coupling reactions with various aniline (B41778) derivatives using reagents like EDCI and DMAP yield a series of carboxamide compounds. mdpi.com These synthesized derivatives have been evaluated for their potential as antidiabetic and anticancer agents. mdpi.com The research highlights the benzodioxole moiety's role as a crucial element for generating compounds with therapeutic potential. mdpi.com

Table 1: Examples of Bioactive Heterocyclic Compounds Synthesized from 1,3-Benzodioxole Derivatives

| Starting Material | Key Reactions | Synthesized Heterocycle | Potential Biological Activity |

| (6-bromobenzo[d] nih.govresearchgate.netdioxol-5-yl)methanol | Azidation, Huisgen Cycloaddition, Suzuki-Miyaura Coupling | 1,2,3-Triazole derivatives | Anticancer, Anti-inflammatory, Antihypertensive |

| 2-(benzo[d] nih.govresearchgate.netdioxol-5-yl)acetic acid | Amide Coupling (EDCI, DMAP) | Benzodioxole Carboxamides | Antidiabetic, Anticancer |

| Benzo[d] nih.govresearchgate.netdioxol-5-amine | Multi-step condensation | Pyrazolo[1,5-a]pyrimidine derivatives | Not Specified |

While specific examples detailing the use of this compound in multi-step stereoselective syntheses are not prevalent in the reviewed literature, the principles of stereoselective synthesis can be applied to its derivatives. The synthesis of chiral C2-symmetric bis-sulfoxides, for example, demonstrates a methodology where chirality is strategically introduced and controlled throughout a synthetic sequence. chemicalbook.com Although this example does not use a benzodioxole starting material, the methods for achieving stereoselectivity, such as the use of chiral auxiliaries or catalysts, are broadly applicable to complex syntheses involving functionalized aromatic compounds like benzodioxole derivatives. The development of such synthetic routes is crucial for producing enantiomerically pure pharmaceutical compounds, where a specific stereoisomer is responsible for the desired therapeutic effect.

Contribution to the Development of Novel Ionic Liquids with Specific Properties

Ionic liquids (ILs) are salts with melting points below 100°C, and they have gained significant attention as designer solvents and catalysts due to their unique properties, including low volatility, high thermal stability, and tunable solvency. The properties of an ionic liquid are determined by the combination of its cation and anion.

While there is no direct literature on the use of the 1,3-benzodioxole-5-sulphonate anion in ionic liquids, extensive research has been conducted on ILs containing other sulphonate anions, such as benzenesulfonate (B1194179) and its derivatives. nih.gov These studies show that sulphonate anions can be paired with various bulky organic cations (e.g., phosphonium (B103445) or ammonium-based) to form ILs. nih.govgoogle.com The synthesis typically involves a metathesis reaction, for example, reacting the sodium salt of the sulphonate with a halide salt of the desired cation. nih.gov

Role in the Design and Synthesis of Corrosion Inhibitors

The corrosion of metals is a significant industrial problem, and the development of effective corrosion inhibitors is an ongoing area of research. Organic compounds containing heteroatoms (such as oxygen, nitrogen, and sulfur) and aromatic rings are often effective corrosion inhibitors because they can adsorb onto the metal surface, forming a protective layer. researchgate.net

Theoretical studies using quantum chemical calculations have been performed to evaluate the potential of 1,3-benzodioxole derivatives as corrosion inhibitors. researchgate.netresearchgate.net These studies analyze the relationship between the molecular structure of the inhibitors and their protective efficiency. Key parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the distribution of electronic charge are calculated. researchgate.net A high EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value indicates an ability to accept electrons from the metal, facilitating strong adsorption. The presence of the oxygen atoms in the dioxole ring and the sulfur and oxygen atoms in the sulphonate group of this compound provides multiple active centers for adsorption onto a metal surface, making it a promising candidate for corrosion inhibition. researchgate.net

Table 2: Quantum Chemical Parameters for Corrosion Inhibitor Potential

| Parameter | Significance in Corrosion Inhibition | Relevance to 1,3-Benzodioxole-5-Sulphonate |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability of a molecule to donate electrons. Higher values suggest better inhibition. | The electron-rich benzodioxole ring and sulphonate group would influence this value. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability of a molecule to accept electrons. Lower values suggest better inhibition. | The aromatic system provides low-lying π* orbitals that can accept electrons. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Lower energy gap suggests higher reactivity and potentially better inhibitor efficiency. | The specific substitution pattern on the benzodioxole ring affects the energy gap. |

| Dipole Moment (μ) | Higher dipole moment can favor accumulation and adsorption on the metal surface. | The polar sulphonate group significantly contributes to the overall dipole moment. |

| Heteroatom Charges | Negative charges on heteroatoms (O, S) facilitate coordination with the metal surface. | The oxygen and sulfur atoms are key sites for adsorption. |

Application in Green Chemistry Methodologies, such as Photocatalysis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific studies detailing the use of this compound in photocatalysis were not identified in the searched literature, the structural motifs of benzodioxole derivatives suggest potential applications in this area. The development of novel heterocyclic compounds from benzodioxole precursors is often aligned with the goals of green chemistry, particularly when it leads to more efficient syntheses of biologically active compounds. acs.org The use of catalytic reactions, such as the Suzuki-Miyaura coupling mentioned previously, is a key principle of green chemistry as it minimizes stoichiometric waste. worldresearchersassociations.com Further research could explore the photosensitive properties of the benzodioxole ring system, potentially for use as a photosensitizer or as part of a larger photocatalytic system.

Development of Reference Standards and Internal Standards for Analytical Chemistry

In analytical chemistry, particularly in quantitative analysis, the use of well-characterized reference and internal standards is essential for achieving accurate and reliable results. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for instance, relies on an internal standard of known purity to determine the concentration or purity of an analyte. bipm.org

The parent compound, 1,3-benzodioxole, has been explicitly used as an internal standard for determining reaction yields by qNMR. researchgate.net Its simple, well-resolved proton NMR spectrum allows for accurate integration and comparison against the signals of the reaction products.

Furthermore, sulfonated aromatic compounds are often used as certified reference materials (CRMs) in various analytical applications. sigmaaldrich.com For example, sodium dodecylbenzenesulfonate is available as a pharmaceutical secondary standard, traceable to primary standards from pharmacopoeias. sigmaaldrich.com These standards are crucial for quality control, method development, and calibration in the pharmaceutical industry. Given its stable, crystalline nature and distinct NMR spectrum, this compound has the potential to be developed into a certified reference material or internal standard for qNMR and other analytical techniques like HPLC, especially for the analysis of related polar, aromatic compounds.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes for Benzodioxole Sulfonates

The traditional synthesis of Sodium 1,3-benzodioxole-5-sulphonate typically involves the sulfonation of 1,3-benzodioxole (B145889) followed by neutralization with a sodium base. While effective, these methods often rely on harsh reagents and can generate significant waste. Future research is poised to develop more sustainable and efficient synthetic strategies.

Recent advancements in green chemistry offer promising avenues. For instance, the use of solid acid catalysts or milder sulfonating agents could reduce the environmental impact. mdpi.com The development of continuous flow processes for the acylation of 1,3-benzodioxole using recyclable heterogeneous catalysts highlights a potential direction for sulfonation as well, offering improved safety, efficiency, and scalability. mdpi.com

Furthermore, exploring biocatalytic or electrochemical methods for sulfonation could represent a paradigm shift in the synthesis of benzodioxole sulfonates. These approaches could offer high selectivity under mild conditions, minimizing byproduct formation and energy consumption. The synthesis of benzoxazole (B165842) derivatives using eco-friendly methods like microwave and ultrasound irradiation also suggests that such techniques could be adapted for the synthesis of benzodioxole sulfonates.

A comparative look at potential synthetic improvements is presented below:

| Method | Traditional Approach | Potential Sustainable Alternative | Key Advantages of Alternative |

| Catalyst | Concentrated Sulfuric Acid/Oleum | Solid acid catalysts (e.g., zeolites, ion-exchange resins) | Reusability, reduced corrosion, easier product separation |

| Process | Batch reaction | Continuous flow reaction | Improved heat and mass transfer, enhanced safety, scalability |

| Reagents | Stoichiometric use of strong acids | Catalytic systems, electrochemical synthesis | Reduced waste, milder reaction conditions |

Advanced Mechanistic Investigations of Complex Sulfonate-Mediated Reactions

A deeper understanding of the reaction mechanisms involving the benzodioxole sulfonate group is crucial for its application in more complex chemical transformations. The sulfonate group is an excellent leaving group and can be used to direct further functionalization of the benzodioxole ring.

Future mechanistic studies could employ a combination of experimental and computational techniques. Ab initio molecular dynamics simulations, for example, have been used to elucidate the mechanism of aromatic sulfonation with sulfur trioxide, revealing the potential for concerted pathways involving multiple SO₃ molecules. nih.gov Similar computational studies on the sulfonation of 1,3-benzodioxole could provide valuable insights into the regioselectivity and kinetics of the reaction.

Time-resolved spectroscopic techniques could be employed to study the dynamics of reactions where the sulfonate group acts as a leaving group, providing crucial data for optimizing reaction conditions and designing novel synthetic methodologies. Understanding these mechanisms is key to harnessing the full synthetic potential of this compound as a versatile building block.

Rational Design and Synthesis of Benzodioxole-Sulfonate Based Chemical Probes

The 1,3-benzodioxole scaffold is present in numerous biologically active molecules. The introduction of a sulfonate group can modulate the physicochemical properties of these molecules, such as their solubility and ability to interact with biological targets. This opens up the possibility of designing and synthesizing novel chemical probes based on the this compound structure.

Chemical probes are essential tools for studying biological processes. eubopen.org The sulfonate group could be incorporated into benzodioxole-based molecules to create probes for specific enzymes or receptors. For example, the design of fluorescent probes often involves the inclusion of water-soluble moieties to enhance their utility in biological systems. The sulfonate group in this compound could serve this purpose.

Future research in this area would involve the synthesis of a library of benzodioxole sulfonate derivatives and screening them for activity against various biological targets. The development of benzodioxole derivatives as inhibitors of enzymes like cyclooxygenases (COX) and as cytotoxic agents provides a strong rationale for exploring the potential of their sulfonated analogues as chemical probes for these targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Benzodioxole Sulfonate Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from the prediction of molecular properties to the design of novel synthetic routes. google.com For this compound and its derivatives, AI and ML could accelerate research and development in several key areas.

Predictive modeling could be used to forecast the physicochemical and biological properties of novel benzodioxole sulfonate derivatives. wipo.intresearchgate.net By training ML models on existing data, it may be possible to predict properties such as solubility, reactivity, and biological activity, thereby guiding the synthesis of new compounds with desired characteristics. nih.gov For instance, machine learning models have been successfully used to predict the properties of chemical formulations and the antimicrobial activity of compounds. google.comresearchgate.net

Furthermore, AI could be employed to design novel and efficient synthetic pathways. Retrosynthesis algorithms powered by machine learning can propose synthetic routes to complex molecules, potentially identifying more sustainable and cost-effective methods for producing benzodioxole sulfonates.

| AI/ML Application Area | Potential Impact on Benzodioxole Sulfonate Research |

| Property Prediction | Rapidly screen virtual libraries of derivatives for desired physicochemical and biological properties. |

| Retrosynthesis Planning | Identify novel and more efficient synthetic routes, potentially with higher yields and fewer side products. |

| Reaction Optimization | Predict optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize waste. |

| Data Analysis | Analyze large datasets from high-throughput screening to identify structure-activity relationships. |

Expanding the Methodological Toolkit for Characterization and Reactivity Studies

The comprehensive characterization of this compound and its derivatives is fundamental to understanding their properties and potential applications. While standard analytical techniques such as NMR and mass spectrometry are routinely used, future research should focus on adopting and developing more advanced methodologies.

Techniques such as solid-state NMR could provide valuable information about the structure and dynamics of the compound in its solid form. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be used to study the gas-phase structures of benzodioxole sulfonate ions and their complexes.

In terms of reactivity studies, high-throughput screening methods could be employed to rapidly evaluate the reactivity of this compound in a wide range of chemical transformations. This would generate large datasets that could be used to train machine learning models, as discussed in the previous section. The use of micro-electron diffraction (MicroED) for the characterization of benzodioxole derivatives has already demonstrated the power of advanced analytical techniques in providing detailed structural insights. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.